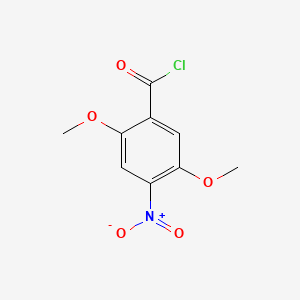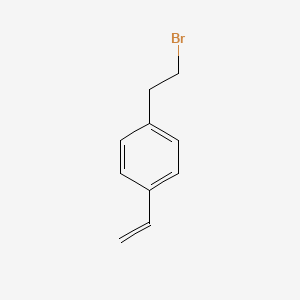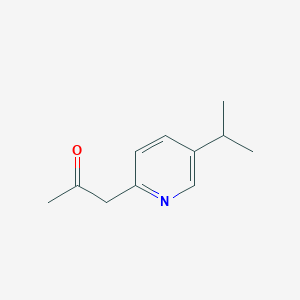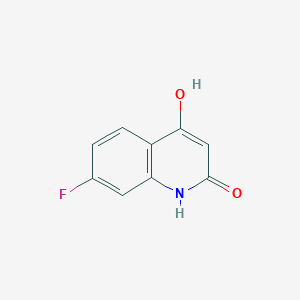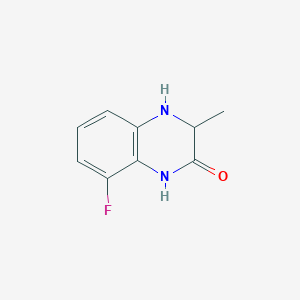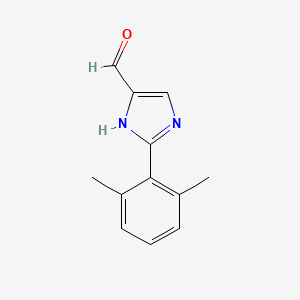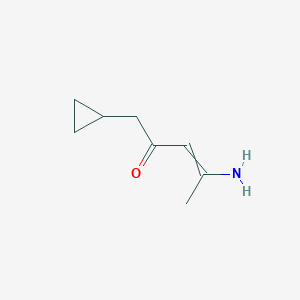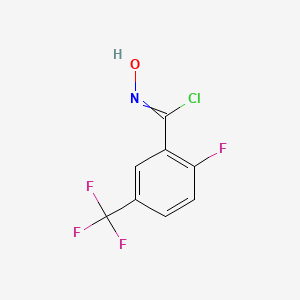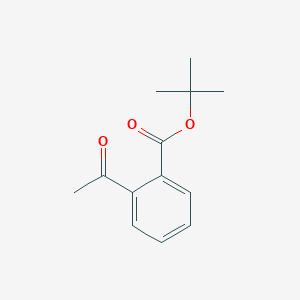
Tert-butyl 2-acetylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-acetylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the benzoate moiety, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetylbenzoate typically involves the esterification of 2-acetylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of heterogeneous catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
- Oxidation of the acetyl group can yield 2-carboxybenzoic acid.
- Reduction of the ester group can yield 2-hydroxybenzoic acid.
- Substitution reactions can yield various substituted benzoates depending on the reagents used .
Scientific Research Applications
Tert-butyl 2-acetylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and as a plasticizer in certain materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetylbenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 2-acetylbenzoic acid and tert-butyl alcohol. The acetyl group can undergo further metabolic transformations, influencing various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl benzoate: Similar structure but lacks the acetyl group.
Tert-butyl 2-hydroxybenzoate: Similar structure but has a hydroxyl group instead of an acetyl group.
Tert-butyl 2,2,2-trichloroacetimidate: Used in similar esterification reactions but has different reactivity due to the presence of trichloroacetimidate group.
Uniqueness: Tert-butyl 2-acetylbenzoate is unique due to the presence of both the tert-butyl and acetyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
tert-butyl 2-acetylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
HVFMAJWJJYBKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



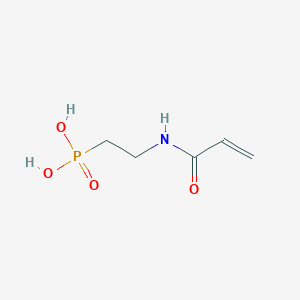
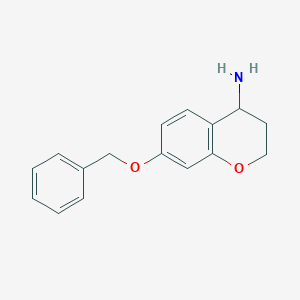

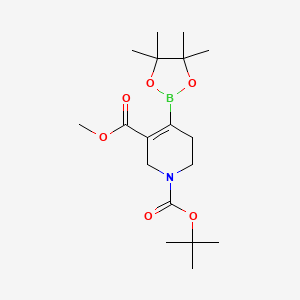
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
